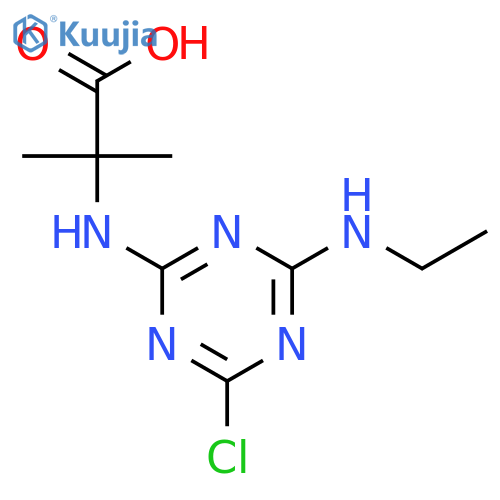Cas no 36576-43-9 (Cyanazine Acid)

Cyanazine Acid structure
商品名:Cyanazine Acid
CAS番号:36576-43-9
MF:C9H14N5O2Cl
メガワット:259.69276
CID:1474147
Cyanazine Acid 化学的及び物理的性質
名前と識別子
-
- N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-2-methylalanine
- 2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanoic acid
- alanine, N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-2-methyl-
- N-[4-Chlor-6-(ethylamino)-1,3,5-triazin-2-yl]-2-methylalanin
- N-[4-Chloro-6-(éthylamino)-1,3,5-triazin-2-yl]-2-méthylalanine
- 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid
- Cyanazine Acid
-
計算された属性
- せいみつぶんしりょう: 259.08382
じっけんとくせい
- PSA: 100.03
Cyanazine Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C953550-100mg |
Cyanazine Acid |
36576-43-9 | 100mg |
$ 677.00 | 2023-09-08 | ||
| TRC | C953550-25mg |
Cyanazine Acid |
36576-43-9 | 25mg |
$ 219.00 | 2023-09-08 | ||
| TRC | C953550-50mg |
Cyanazine Acid |
36576-43-9 | 50mg |
$ 374.00 | 2023-09-08 | ||
| TRC | C953550-250mg |
Cyanazine Acid |
36576-43-9 | 250mg |
$1654.00 | 2023-05-18 |
Cyanazine Acid 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
36576-43-9 (Cyanazine Acid) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
